1-(5-chloro-2,4-dinitrophenyl)azepane
Description
1-(5-Chloro-2,4-dinitrophenyl)azepane is a nitroaromatic compound featuring an azepane (a seven-membered saturated ring containing one nitrogen atom) substituted with a chlorinated and dinitrated phenyl group. The substituents at the 2,4-positions of the phenyl ring are nitro groups, while a chlorine atom occupies the 5-position.
Properties
IUPAC Name |
1-(5-chloro-2,4-dinitrophenyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c13-9-7-11(14-5-3-1-2-4-6-14)12(16(19)20)8-10(9)15(17)18/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGTVSNZJBOBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-2,4-dinitrophenyl)azepane can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with azepane. The reaction typically takes place in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(5-Chloro-2,4-dinitrophenyl)azepane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can also undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like hydrogen gas and palladium catalysts, and solvents such as dimethylformamide.
Scientific Research Applications
1-(5-Chloro-2,4-dinitrophenyl)azepane has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2,4-dinitrophenyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are often related to the inhibition of key metabolic processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 1-(5-chloro-2,4-dinitrophenyl)azepane and related compounds:
Electronic and Reactivity Profiles
- The molecular weight (322.71 g/mol) is higher, which may affect solubility .
- 1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane : The carbonyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from the direct phenyl-azepane linkage in the target. The nitro group at the 3-position (vs. 2,4-positions) reduces steric hindrance but may decrease resonance stabilization .
- The dichlorobenzyl substituent increases hydrophobicity, contrasting with the target’s nitro-dominated aromatic system .
- Diazepam : As a benzodiazepine drug, its fused benzene-diazepine core and chloro substituent enable GABA receptor binding, a mechanism absent in nitroaromatic azepane derivatives like the target compound .
Implications of Substituent Positioning
- In contrast, analogs with single nitro groups (e.g., 2-nitro in ) exhibit less pronounced electron withdrawal.
- Chlorine Placement : The 5-chloro substituent in the target compound may sterically hinder interactions compared to 4-chloro derivatives (e.g., ), altering binding affinity in hypothetical receptor models.
Molecular Weight and Physicochemical Properties
- Higher molecular weight analogs (e.g., at 430.83 g/mol) are likely less membrane-permeable than the target compound (~314.7 g/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
